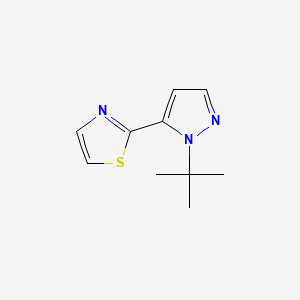
4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid is a chemical compound with the CAS Number: 1261949-48-7 . It has a linear formula of C14H10F2O2 . The compound has a molecular weight of 248.23 . It is a product of Combi-Blocks, Inc .
Molecular Structure Analysis
The IUPAC name for this compound is 4’,6-difluoro-3’-methyl[1,1’-biphenyl]-3-carboxylic acid . The InChI Code is 1S/C14H10F2O2/c1-8-6-9(2-4-12(8)15)11-7-10(14(17)18)3-5-13(11)16/h2-7H,1H3,(H,17,18) .Aplicaciones Científicas De Investigación
1. Biomolecule Immobilization and Bioconjugation
- Application Summary : 4-fluoro-3-nitrophenyl azide (FNAB), a compound similar to the one you mentioned, is used for biomolecule immobilization and bioconjugation . This process involves cross-linking, immobilization, surface modification, and labeling of biomolecules by a cross-linker that forms a covalent bond between two molecules .
- Methods of Application : The FNAB-activated surface can conjugate a biomolecule without any catalyst, reagent, or modification . The process involves photochemical activation of an inert surface by FNAB through nitrene insertion reaction .
- Results or Outcomes : This method has been used in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .
2. Synthesis of Novel Synthetic Stimulants
- Application Summary : 4-Fluoro-3-methyl-alpha-PVP, a compound structurally similar to the one you mentioned, is classified as a novel synthetic stimulant and substituted cathinone . Substituted cathinones are modified based on the structure of cathinone, an alkaloid found in the Khat plant .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves chemical reactions to modify the structure of cathinone .
- Results or Outcomes : Novel stimulants have been reported to cause stimulant-like effects, similar to amphetamines . They have also caused adverse events, including deaths .
3. Glucose Sensing
- Application Summary : A new monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT–FPBA), is synthesized for enzyme-free glucose sensing at physiological conditions .
- Methods of Application : The EDOT–FPBA monomer is electropolymerized on a glassy carbon electrode (poly (EDOT–FPBA)/GCE) at a constant voltage . The electrochemical polymerization is optimized to obtain a low impedance film interface .
- Results or Outcomes : The poly (EDOT–FPBA) exhibits 6 times higher sensitivity under physiological pH conditions in comparison with phenylboronic acid and 3-pyridylboronic acid conjugated poly (3,4-ethylenedioxythiophene), due to the introduction of an electron-withdrawing F substituent into the benzene ring of phenylboronic acid (PBA) reducing the p Ka value of PBA . The sensitivity and the dynamic range cover all levels of blood glucose in the serum of patients with diabetes .
4. Preparation of Novel Synthetic Stimulants
- Application Summary : 4-Fluoro-3-methylphenylboronic acid is used as a reactant for the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase . It’s also used in stereoselective desymmetrizing rhodium-catalyzed allylic arylation .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves chemical reactions to modify the structure of the original compound .
- Results or Outcomes : The outcomes of these reactions are novel synthetic stimulants that have potential applications in pharmacology .
5. Solvent-Free Catalytic C-H Functionalization
- Application Summary : 4-Fluoro-3-methylphenylboronic acid is used as a reactant for solvent-free catalytic C-H functionalization .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves chemical reactions to modify the structure of the original compound .
- Results or Outcomes : The outcomes of these reactions are novel compounds that have potential applications in organic chemistry .
6. Preparation of 8-Fluoronaphthoquinone
- Application Summary : 4-Fluoro-3-methylphenol, a compound structurally similar to the one you mentioned, is used in the preparation of 8-fluoronaphthoquinone via Friedel Crafts acylation reaction with maleic anhydride .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves chemical reactions to modify the structure of the original compound .
- Results or Outcomes : The outcomes of these reactions are novel compounds that have potential applications in organic chemistry .
Safety And Hazards
Propiedades
IUPAC Name |
4-fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-6-9(2-4-12(8)15)11-7-10(14(17)18)3-5-13(11)16/h2-7H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBMSYYTCWCQDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689310 |
Source


|
| Record name | 4',6-Difluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid | |
CAS RN |
1261949-48-7 |
Source


|
| Record name | 4',6-Difluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

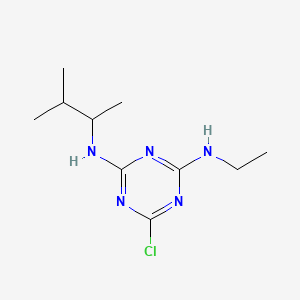
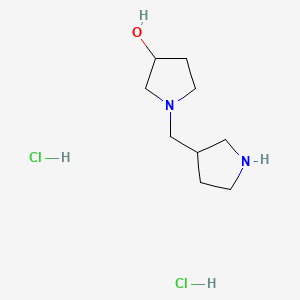
![(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]-ethylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B594899.png)
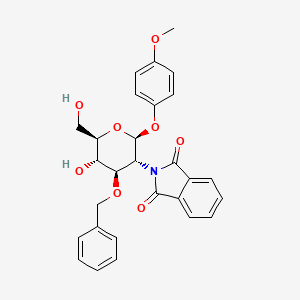


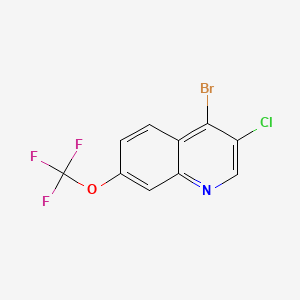
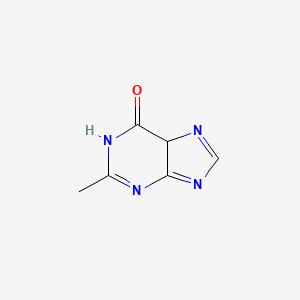
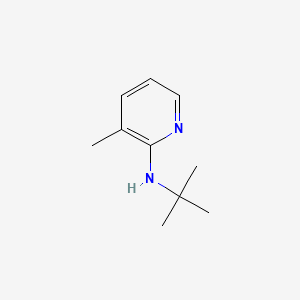
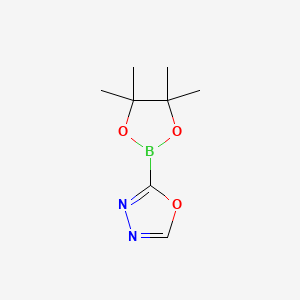
![2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B594915.png)
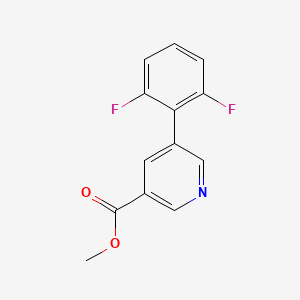
![tert-Butyl (3aR,6aS)-5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B594917.png)
